4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a key intermediate in the synthesis of nilotinib [ [] ], a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Its role in scientific research primarily revolves around its use as a building block for the creation of more complex molecules with potential biological activity, particularly in the field of oncology.
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound characterized by its unique combination of a fluorinated aniline structure and a tetrazole ring. Its molecular formula is , and it has a molecular weight of 193.18 g/mol. The compound features a fluorine atom at the para position of the aniline moiety and a 5-methyl-1H-tetrazole group attached to the meta position of the aniline ring. This structural configuration makes it an important intermediate in the synthesis of various pharmaceutical compounds and materials science applications .
This compound is classified under the category of fluorinated anilines, which are known for their utility in synthesizing complex organic molecules. Fluorinated anilines often serve as intermediates in medicinal chemistry, particularly in drug development where they can influence biological activity due to the presence of the fluorine atom .
The synthesis of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves several key steps:
The reactions are typically carried out under mild conditions to prevent degradation of sensitive functional groups present in the molecule.
The molecular structure of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can be represented using various chemical notation systems:
InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3
CC1=NN=NN1C2=C(C=CC(=C2)N)F
These notations provide a standardized way to encode the compound's structure for computational modeling and database searches .
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can participate in several chemical reactions:
Reagents such as methyl iodide for methylation or bromine for substitution are commonly used in these reactions.
The mechanism of action for 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline largely depends on its application in medicinal chemistry. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The precise molecular targets and pathways involved would vary based on the specific biological context in which this compound is utilized .
The compound is typically found as a powder at room temperature.
Relevant data includes:
These properties are crucial for determining its behavior in different chemical environments and applications.
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has several significant applications:
Tetrazole-aniline hybrids represent a strategically important class of bioactive molecules in modern drug discovery, combining the versatile pharmacological properties of aniline derivatives with the unique physicochemical characteristics of tetrazole heterocycles. These hybrid architectures exploit the synergistic effects of both pharmacophores to enhance target binding affinity, metabolic stability, and bioavailability. The specific compound 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline exemplifies this design approach, incorporating three key structural elements: a fluorinated aniline moiety, a 1,2,3,4-tetrazole ring, and a methyl substituent at the tetrazole's 5-position. This molecular framework offers distinctive electronic properties and spatial orientation that enable precise interactions with biological targets, particularly in therapeutic areas requiring precise modulation of protein-ligand interactions [3] [6].
Tetrazole chemistry has evolved significantly since its discovery by Bladin in 1885, transitioning from laboratory curiosities to privileged scaffolds in medicinal chemistry. The tetrazole ring's bioisosteric equivalence to carboxylic acid (pKa ~4.5-4.9 vs. 4.2-4.4 for carboxylic acids) revolutionized drug design by providing metabolically stable alternatives to carboxyl groups while maintaining similar acidity profiles. This property is crucial for oral bioavailability, as demonstrated by blockbuster drugs like the angiotensin II receptor antagonist losartan and the antibiotic cefamandole. Herr's comprehensive review (2002) established 5-substituted-1H-tetrazoles as indispensable carboxylic acid surrogates in drug development, highlighting their enhanced metabolic stability and minimal toxicity profiles [3].
The introduction of N-hydroxy tetrazoles marked another evolutionary leap, exemplified by compounds like 1-hydroxy-5-methyltetrazole. These derivatives exhibit improved oxygen balance, increased density, and higher detonation velocities in energetic materials, though their pharmaceutical applications focus on enhanced hydrogen-bonding capacity and altered electronic distribution. Synthetic methodologies have advanced substantially, with the Sharpless modification (2001) of the [3+2] cycloaddition between nitriles and azides emerging as a green chemistry paradigm. This aqueous-phase, zinc-catalyzed process minimizes hazardous hydrazoic acid exposure while achieving yields up to 90% for 5-methyltetrazole synthesis, overcoming previous limitations with electron-rich nitriles like acetonitrile [4].
Table 1: Clinically Approved Tetrazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Tetrazole Role |
---|---|---|---|
Valsartan | Antihypertensive | Angiotensin II receptor | Carboxylate bioisostere |
Cefmenoxime | Antibiotic | Penicillin-binding proteins | Metabolic stabilization |
Tedizolid | Antibacterial | 23S ribosomal RNA | Enhanced membrane penetration |
Losartan | Antihypertensive | Angiotensin II receptor | Acidic pharmacophore replacement |
Fluorine incorporation into aniline derivatives exerts profound effects on their biological interactions through three primary mechanisms: electronic modulation, steric influence approximating a hydrogen atom (van der Waals radius: F=1.47Å, H=1.20Å), and enhanced lipophilicity. The fluorine atom's extreme electronegativity (Pauling scale: 3.98) significantly lowers the pKa of adjacent amino groups, increasing the proportion of unionized molecules at physiological pH and thereby enhancing blood-brain barrier penetration and cellular membrane permeability. This electronic effect is particularly pronounced in ortho-fluoro anilines due to through-bond inductive effects and through-space field effects [8] [9].
The strategic placement of fluorine atoms enables preferential stabilization of bioactive conformations through orthogonal dipoles and gauche effects. In the case of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, the ortho relationship between fluorine and tetrazole creates a fixed spatial orientation that may optimize target binding. Approximately 20% of modern pharmaceuticals contain fluorine, with 10 fluorinated drugs approved by the FDA in 2021 alone. Notable examples include the von Hippel-Lindau disease treatment belzutifan and the non-small cell lung cancer therapy sotorasib, both leveraging fluorine's ability to block metabolic soft spots while optimizing target affinity [9].
Table 2: Electronic Effects of Aniline Substituents
Substituent Pattern | pKa Reduction* | Lipophilicity (logP) | Conformational Influence |
---|---|---|---|
Unsubstituted aniline | 0 (reference) | 0.90 | Free rotation |
para-Fluoro | ΔpKa -0.34 | +0.14 | Minimal steric effect |
ortho-Fluoro | ΔpKa -1.02 | +0.15 | Restricted rotation |
ortho-Trifluoromethyl | ΔpKa -1.85 | +0.88 | Severe steric constraint |
*Relative to unsubstituted aniline (pKa ~4.6)
The 5-methyltetrazole unit in hybrid aniline compounds addresses multiple drug design challenges simultaneously. First, the methyl group provides metabolic protection against oxidative degradation at the tetrazole's C5 position, significantly improving pharmacokinetic profiles. Second, this substituent moderately increases lipophilicity (π-methyl = +0.50) without compromising aqueous solubility, striking an optimal balance for oral bioavailability. Third, the methyl group's electron-donating capacity (+I effect) subtly modulates the tetrazole ring's electronic properties, reducing acidity by approximately 0.5 pKa units compared to unsubstituted tetrazole while maintaining sufficient ionization for salt bridge formation with biological targets [3] [4].
Synthetic accessibility underpins the preference for 5-methyltetrazole over other alkyl derivatives. The cycloaddition of acetonitrile with azide ions proceeds efficiently under Sharpless conditions (ZnBr₂ catalysis, H₂O, 170°C), achieving 90% yield despite the typically low reactivity of aliphatic nitriles. Subsequent regioselective N-arylation at the tetrazole's N1 position is favored for 5-methyltetrazole due to reduced steric hindrance compared to bulkier 5-aryl substituents. This regiochemistry positions the methyl group away from the aniline plane, minimizing steric clashes in the hybrid structure. When incorporated into the 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline framework, these properties translate to enhanced metabolic stability and conformational preference for target engagement [1] [4].
Table 3: Comparative Properties of Tetrazole Derivatives
Tetrazole Substituent | Synthetic Yield (%) | pKa (Tetrazole NH) | logP (Aniline Hybrid) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
5-H (unsubstituted) | 75-85 | 4.32 | 0.82 | 18.4 |
5-Methyl | 85-92 | 4.87 | 1.35 | 42.7 |
5-Phenyl | 78-88 | 4.15 | 2.88 | 39.1 |
5-Amino | 65-75 | 5.12 | -0.15 | 15.9 |
The molecular architecture of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline integrates these historical, electronic, and steric considerations into a single optimized framework. Its SMILES notation (CC₁=NN=NN₁C₂=C(C=CC(=C₂)N)F) reveals the ortho-disubstituted benzene pattern that imposes conformational restraint, while the InChIKey (FWEKNWHWVBFMIR-UHFFFAOYSA-N) provides unique structural identification. With molecular formula C₈H₈FN₅ (MW 193.18 g/mol), this compound exemplifies modern hybrid design: the aniline enables hydrogen bonding and derivatization flexibility, fluorine provides electronic tuning and metabolic protection, and 5-methyltetrazole contributes bioisosteric functionality with enhanced stability. This configuration creates a versatile intermediate for developing protease inhibitors, kinase modulators, and G-protein-coupled receptor ligands where precise spatial arrangement of hydrogen bond acceptors and hydrophobic features determines biological activity [1] [3] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1